![molecular formula C₂₀H₂₂N₄O₅ B1139696 3-Deoxy-D-glucosone-bis(benzoylhydrazone) CAS No. 32443-70-2](/img/structure/B1139696.png)
3-Deoxy-D-glucosone-bis(benzoylhydrazone)
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Overview
Description
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has been used in the synthesis of saccharides and oligosaccharides .
Chemical Reactions Analysis
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a highly reactive compound. It’s a precursor for the formation of advanced glycation endproducts because it readily reacts with protein amino groups .Physical And Chemical Properties Analysis
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a white powder with a molecular weight of 239. It is soluble in methanol, ethanol, acetone, and chloroform . The CAS number for this compound is 32443-70-2 .Scientific Research Applications
Synthesis of Saccharides and Oligosaccharides
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has been used in the synthesis of saccharides and oligosaccharides . This reagent can be used for the methylation of glycosyl groups, as well as the modification of carbohydrate chains to produce complex carbohydrates .
Marker for Diabetes
3-Deoxyglucosone (3DG), a related compound, is a sugar that is notable because it is a marker for diabetes . It reacts with protein to form advanced glycation end-products (AGEs), which contribute to diseases such as the vascular complications of diabetes .
Role in Vascular Complications of Diabetes
The reaction of 3DG with protein to form AGEs contributes to the vascular complications of diabetes . This process is believed to play a role in the development of these complications .
Contribution to Atherosclerosis
AGEs, formed by the reaction of 3DG with protein, contribute to diseases such as atherosclerosis . This highlights the potential role of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) in understanding and potentially treating this condition .
Role in Hypertension
The formation of AGEs by 3DG also contributes to hypertension . This suggests that 3-Deoxy-D-glucosone-bis(benzoylhydrazone) could be used in research to better understand the mechanisms behind this condition .
Contribution to Alzheimer’s Disease
AGEs, formed by the reaction of 3DG with protein, also contribute to diseases such as Alzheimer’s disease . This highlights the potential role of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) in Alzheimer’s disease research .
Role in Inflammation and Aging
The formation of AGEs by 3DG contributes to inflammation and aging . This suggests that 3-Deoxy-D-glucosone-bis(benzoylhydrazone) could be used in research to better understand these processes .
Elucidating and Forestalling the Formation of AGEs
3-Deoxy-D-glucosone-bis(benzoylhydrazone) emerges as a promising protagonist in the realm of biomedicine due to its profound utility in elucidating and forestalling the formation of advanced glycation end products (AGEs) .
Mechanism of Action
Target of Action
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has been used in the synthesis of saccharides and oligosaccharides . Its primary targets are the glycosyl groups present in these complex carbohydrates . These glycosyl groups play a crucial role in various biological processes, including cellular communication and immune response.
Mode of Action
The compound interacts with its targets by methylation of glycosyl groups . This methylation process is a chemical reaction where a methyl group is added to the glycosyl groups, leading to the modification of carbohydrate chains . This modification can result in the production of complex carbohydrates.
Biochemical Pathways
The biochemical pathway affected by 3-Deoxy-D-glucosone-bis(benzoylhydrazone) is the formation of advanced glycation end products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars. They are implicated in various health disorders, including diabetes, atherosclerosis, and aging .
Pharmacokinetics
Given its solubility in methanol, ethanol, acetone, and chloroform , it can be inferred that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 3-Deoxy-D-glucosone-bis(benzoylhydrazone)'s action primarily involve the prevention of AGE formation . By modifying carbohydrate chains and preventing AGE formation, the compound can potentially counter diabetic complications, such as diabetic nephropathy and retinopathy .
properties
IUPAC Name |
N-[(E)-[(2Z,4S,5R)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c25-13-18(27)17(26)11-16(22-24-20(29)15-9-5-2-6-10-15)12-21-23-19(28)14-7-3-1-4-8-14/h1-10,12,17-18,25-27H,11,13H2,(H,23,28)(H,24,29)/b21-12+,22-16-/t17-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSXOOVXUKPJIB-QPQTXSQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC(=NNC(=O)C2=CC=CC=C2)CC(C(CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C(=N\NC(=O)C2=CC=CC=C2)/C[C@@H]([C@@H](CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxy-D-glucosone-bis(benzoylhydrazone) |
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